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Compound of Interest

Compound Name: 5-Bromo-8-methoxyisoquinoline

Cat. No.: B1526008

In the landscape of medicinal chemistry and materials science, the isoquinoline core
represents a privileged scaffold, forming the structural basis for numerous natural products and
synthetic compounds with significant biological activity. 5-Bromo-8-methoxyisoquinoline
(CAS No. 679433-91-1) emerges as a particularly valuable building block for researchers and
drug development professionals. Its strategic substitution pattern—an electron-donating
methoxy group at the C8 position and a versatile bromine atom at the C5 position—endows it
with a unique combination of reactivity and functionality. The methoxy group activates the
benzene ring, influencing its electronic properties, while the bromine atom serves as an
exceptional synthetic handle for a wide array of cross-coupling and substitution reactions. This
guide provides a comprehensive technical overview of its core properties, a robust synthetic
protocol, and its potential applications, designed to empower scientists in leveraging this
compound for novel molecular design.

Section 1: Core Physicochemical and Structural
Properties

The fundamental properties of 5-Bromo-8-methoxyisoquinoline are essential for its handling,
characterization, and use in synthetic protocols. While experimentally determined physical
constants such as melting and boiling points are not widely published, a summary of its known
and computed properties provides a solid foundation for laboratory use.

The molecule possesses a planar aromatic structure, a characteristic that influences its packing
in the solid state and its interaction with biological targets.[1] The single rotatable bond
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corresponds to the methyl group of the methoxy substituent.[2]

Table 1: Physicochemical Properties of 5-Bromo-8-methoxyisoquinoline

Property Value Source(s)
CAS Number 679433-91-1 [1][2]
Molecular Formula C10HsBrNO [1112]
Molecular Weight 238.08 g/mol [1]

Exact Mass 236.979 u [2]
Physical Form Solid (predicted) [3]
Topological Polar Surface Area  22.1 A2 [2]
Hydrogen Bond Donors 0 [2]
Hydrogen Bond Acceptors 2 (N and O) [2]

Section 2: Spectroscopic Sighature Analysis

While a publicly available, fully assigned spectrum for 5-Bromo-8-methoxyisoquinoline is
scarce, its spectroscopic characteristics can be reliably predicted based on its structure and by
comparison with its well-documented isomer, 5-Bromo-8-methoxyquinoline.[4][5]

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the five aromatic protons and the three methoxy protons. The protons on the pyridine ring
(H1, H3, H4) will appear in the downfield region (typically & > 8.5 ppm for protons adjacent to
the nitrogen). The protons on the benzene ring (H6, H7) will form an AB doublet system due
to ortho-coupling. The methoxy group will present as a sharp singlet around 6 4.0 ppm.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals for the
carbon atoms of the isoquinoline core and one for the methoxy group. The carbon atom
attached to the bromine (C5) and the carbon attached to the methoxy group (C8) will have
their chemical shifts significantly influenced by these substituents.
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e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N
stretching vibrations within the aromatic system (approx. 1500-1600 cm~1), C-H aromatic
stretching (approx. 3000-3100 cm™1), and strong C-O stretching from the methoxy group
(approx. 1000-1300 cm™1).

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
the molecular ion [M]* due to the presence of one bromine atom (7°Br and 81Br in ~1:1 ratio),
resulting in two peaks of nearly equal intensity at m/z 237 and 239.

Section 3: Synthesis and Purification Methodology

The synthesis of 5-Bromo-8-methoxyisoquinoline is most logically achieved via a two-stage
process: construction of the 8-methoxyisoquinoline core followed by regioselective bromination.
The Bischler-Napieralski reaction is a classic and effective method for the initial cyclization.[6]

[7]L8]

Synthetic Workflow Diagram
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Caption: Proposed two-stage synthesis of 5-Bromo-8-methoxyisoquinoline.
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Protocol 1: Synthesis of 8-Methoxyisoquinoline via
Bischler-Napieralski Reaction

This protocol involves the formation of a formamide from 2-(2-methoxyphenyl)ethan-1-amine,
followed by cyclization and aromatization.

Step-by-Step Methodology:

e N-Formylation: To a solution of 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in ethanol, add
ethyl formate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon
completion, remove the solvent under reduced pressure to yield crude N-(2-(2-
methoxyphenyl)ethyl)formamide, which can often be used in the next step without further
purification.

e Cyclodehydration: In a fume hood, cautiously add phosphorus oxychloride (POCIs, 3.0 eq) to
the crude formamide at 0 °C. After the initial exothermic reaction subsides, slowly heat the
mixture to reflux (approx. 100-110 °C) for 2-3 hours. The reaction turns dark.

o Workup and Dehydrogenation: Cool the reaction mixture to room temperature and carefully
pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium
hydroxide or NaOH solution until pH > 10, keeping the temperature low. Extract the product
with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous
NazS0a4, and concentrate. To the crude 3,4-dihydro-8-methoxyisoquinoline, add 10%
Palladium on carbon (Pd/C, 5 mol%) and suspend in a high-boiling solvent like xylene or
decalin. Reflux for 8-12 hours until dehydrogenation is complete (monitored by GC-MS or
TLC).

 Purification: Cool the mixture, filter through a pad of Celite to remove the Pd/C catalyst, and
wash the pad with the solvent. Concentrate the filtrate under reduced pressure. Purify the
residue by column chromatography on silica gel to afford pure 8-methoxyisoquinoline.

Protocol 2: Regioselective Bromination

The electron-donating methoxy group at C8 strongly directs electrophilic substitution to the
para position (C5).[5][9]

Step-by-Step Methodology:
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e Reaction Setup: Dissolve 8-methoxyisoquinoline (1.0 eq) in a suitable solvent such as acetic
acid or dichloromethane in a flask protected from light.

e Brominating Agent Addition: Cool the solution to 0 °C. Slowly add a solution of N-
Bromosuccinimide (NBS, 1.05 eq) or molecular bromine (Brz, 1.0 eq) in the same solvent
dropwise over 30 minutes.

» Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the
consumption of the starting material by TLC.

o Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove
any excess bromine. If using an acidic solvent, neutralize with a saturated solution of sodium
bicarbonate. Extract the product with dichloromethane (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
from a solvent system like ethanol/water or by column chromatography on silica gel to yield
pure 5-Bromo-8-methoxyisoquinoline.

Section 4: Chemical Reactivity and Derivatization
Potential

The true value of 5-Bromo-8-methoxyisoquinoline for a synthetic chemist lies in its
predictable and versatile reactivity, which allows for the strategic introduction of molecular
diversity.

Key Reaction Pathways Diagram
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Caption: Key reactive sites and derivatization pathways for 5-Bromo-8-methoxyisoquinoline.

o Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the primary site for derivatization. It
readily participates in a host of palladium-catalyzed cross-coupling reactions, which are
foundational in modern drug discovery. This includes:

o Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

o Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.
o Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

o Heck Coupling: To form C-C double bonds with alkenes.

¢ Nucleophilic Aromatic Substitution (SnAr): While less common without strong activation, the
bromine can potentially be displaced by potent nucleophiles under specific conditions.

¢ Ring-Based Reactions: The methoxy group can be cleaved using reagents like boron
tribromide (BBrs) to reveal the corresponding 8-hydroxyisoquinoline, providing another point
for functionalization (e.qg., etherification, esterification).
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Section 5: Applications in Drug Discovery and
Materials Science

5-Bromo-8-methoxyisoquinoline is not an end product but a crucial intermediate. Its utility is
demonstrated by the importance of the substituted isoquinoline scaffolds that can be
synthesized from it.[1]

e Oncology: Many kinase inhibitors and topoisomerase inhibitors feature complex substituted
isoquinoline cores. This building block provides a direct route to introduce diversity at the C5
position, which can be critical for tuning selectivity and potency.

e Neuroscience: The isoquinoline nucleus is present in compounds targeting various receptors
in the central nervous system. The ability to easily synthesize libraries of 5-substituted
analogues is invaluable for structure-activity relationship (SAR) studies.

« Infectious Diseases: Substituted quinolines and isoquinolines have a long history as
antimalarial and antibacterial agents.[3] This scaffold allows for the exploration of new
chemical space in the search for novel anti-infectives.

o Materials Science: The rigid, planar isoquinoline system can be incorporated into larger
conjugated systems for applications in organic electronics, such as organic light-emitting
diodes (OLEDS) or sensors.[1]

Section 6: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-8-methoxyisoquinoline was
found in the searched literature. The following recommendations are based on the safety profile
of the isomeric 5-Bromo-8-methoxyquinoline and general principles for handling halogenated
aromatic compounds.

e Hazards: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335).[2][10]

e Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear
appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety

goggles.
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» Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

o First Aid:

o Skin Contact: Immediately wash with plenty of soap and water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do.

o Inhalation: Move person to fresh air.

o Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel
unwell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1526008#physical-and-chemical-properties-of-5-
bromo-8-methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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